2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide typically involves the following steps:
Formation of 2,3-dihydro-1H-inden-2-ylamine: This intermediate is prepared by the reduction of indanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Alkylation: The 2,3-dihydro-1H-inden-2-ylamine is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Scientific Research Applications
2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.
Gene Expression Modulation: The compound can influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide can be compared with other similar compounds, such as:
2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]benzamide: This compound has a benzamide group instead of an acetamide group, which may result in different biological activities and properties.
2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propionamide: This compound has a propionamide group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-13(16)15-6-5-10-7-11-3-1-2-4-12(11)8-10/h1-4,10H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZKNLIHIJKKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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